Ethyl 2,4-dimethylnicotinate

Description

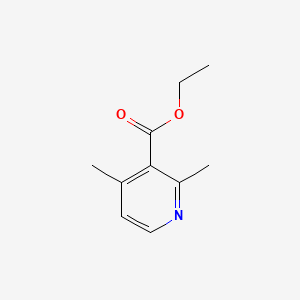

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-4-13-10(12)9-7(2)5-6-11-8(9)3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZHKKYVLBSXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352974 | |

| Record name | ethyl 2,4-dimethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37669-78-6 | |

| Record name | ethyl 2,4-dimethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2,4-dimethylnicotinate CAS number

An In-Depth Technical Guide to Ethyl 2,4-dimethylnicotinate for Drug Development Professionals

Abstract

Ethyl 2,4-dimethylnicotinate, a substituted pyridine derivative, serves as a pivotal building block in the landscape of modern medicinal chemistry. Its unique structural arrangement, featuring a reactive carboxylate ester and two methyl groups on the pyridine core, presents a versatile scaffold for the synthesis of complex heterocyclic compounds. This guide offers a comprehensive technical overview for researchers and drug development scientists, delving into the compound's fundamental properties, synthesis methodologies, detailed characterization, and strategic applications in drug discovery. We will explore the causality behind synthetic choices and provide actionable protocols, positioning Ethyl 2,4-dimethylnicotinate as a key intermediate for developing novel therapeutics.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of any chemical research. Ethyl 2,4-dimethylnicotinate is registered under CAS Number 37669-78-6 [1].

Below is a diagram illustrating the chemical structure.

Caption: Chemical Structure of Ethyl 2,4-dimethylnicotinate.

The physicochemical properties of this compound are critical for designing experimental conditions, including reaction setups and purification strategies.

| Property | Value | Source |

| CAS Number | 37669-78-6 | [1] |

| IUPAC Name | ethyl 2,4-dimethylpyridine-3-carboxylate | N/A |

| Molecular Formula | C₁₀H₁₃NO₂ | N/A |

| Molecular Weight | 179.22 g/mol | N/A |

| Appearance | Varies; typically a liquid or low-melting solid | N/A |

| Boiling Point | ~126-127 °C at 24 mmHg (for the related ethyl 2-methylnicotinate) | [2][3] |

| Density | ~1.072 g/mL at 25 °C (for the related ethyl 2-methylnicotinate) | [2][4] |

| Solubility | Slightly soluble in water; soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. | [2][4] |

Synthesis and Mechanistic Considerations

The synthesis of substituted nicotinates like Ethyl 2,4-dimethylnicotinate often relies on classical condensation reactions that build the pyridine ring. The Hantzsch pyridine synthesis and its variations are common, though direct modification of a pre-formed pyridine ring is also a viable strategy.

Experimental Protocol: Modified Hantzsch-Type Synthesis

This protocol describes a plausible and widely adaptable method for synthesizing the target compound from readily available starting materials. The choice of an enamine, a β-ketoester, and an aldehyde allows for a convergent and efficient assembly of the dihydropyridine core, which is subsequently oxidized.

Materials:

-

Ethyl acetoacetate

-

Acetaldehyde

-

Ammonia or Ammonium acetate

-

An oxidizing agent (e.g., manganese dioxide or nitric acid)

-

Ethanol

-

Toluene

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.1 eq), acetaldehyde (2.2 eq), and a suitable solvent such as ethanol.

-

Ammonia Source: Add ammonium acetate (1.0 eq) to the mixture. The choice of ammonium acetate provides both the nitrogen atom for the pyridine ring and acts as a catalyst.

-

Condensation and Ring Formation: Heat the reaction mixture to reflux (typically 80-90 °C) for 4-6 hours. This step facilitates the initial Knoevenagel condensation followed by Michael addition and subsequent cyclization to form a dihydropyridine intermediate. The causality here is thermal energy driving the equilibrium towards the condensed, cyclized product.

-

Oxidation: After cooling the reaction mixture, introduce an oxidizing agent, such as manganese dioxide (MnO₂). The oxidation step is critical to aromatize the dihydropyridine ring to the thermodynamically more stable pyridine system. This is the driving force for the final step of the core synthesis.

-

Workup and Extraction: Filter the reaction mixture to remove the oxidant. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with a saturated NaHCO₃ solution (to neutralize any acid) and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product is then purified by silica gel column chromatography using a hexanes/ethyl acetate gradient. This step is self-validating, as fractions are typically analyzed by TLC to isolate the pure compound.

The following diagram illustrates the generalized workflow for this synthesis.

Caption: Generalized workflow for the synthesis of Ethyl 2,4-dimethylnicotinate.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The following are expected spectroscopic signatures for Ethyl 2,4-dimethylnicotinate, essential for validating the outcome of the synthesis. Spectroscopic data for the closely related compound Ethyl 2-methylnicotinate can be found in public databases, providing a reference for interpretation[5].

-

¹H NMR (Proton NMR): The spectrum should show distinct signals corresponding to each unique proton environment. Key expected signals include:

-

A triplet and a quartet for the ethyl ester group (-OCH₂CH₃).

-

Two singlets for the two methyl groups on the pyridine ring.

-

Two distinct aromatic protons on the pyridine ring, likely appearing as doublets.

-

-

¹³C NMR (Carbon NMR): The spectrum will confirm the carbon backbone, showing signals for the carbonyl carbon of the ester, the carbons of the pyridine ring, the two methyl carbons, and the two carbons of theethyl group.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) MS should show a prominent molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak corresponding to the molecular weight of 179.22.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ester group (around 1720 cm⁻¹) and C=C/C=N stretching vibrations characteristic of the aromatic pyridine ring.

Applications in Drug Discovery

Substituted nicotinates are classified as "privileged scaffolds" in medicinal chemistry. This designation arises from their ability to serve as a structural framework for developing ligands that can interact with a wide range of biological targets. Ethyl 2,4-dimethylnicotinate is particularly valuable due to its defined substitution pattern, which provides clear vectors for chemical modification.

Role as a Core Scaffold

The true utility of this compound lies in its potential for derivatization.

-

Ester Hydrolysis: The ethyl ester can be easily hydrolyzed under basic conditions to the corresponding carboxylic acid. This acid provides a handle for amide coupling, allowing the attachment of diverse amine-containing fragments to explore structure-activity relationships (SAR).

-

Ring Modification: While the pyridine ring is aromatic, the methyl groups can be functionalized, or further substitutions on the ring can be explored through advanced organometallic chemistry.

-

Kinase Inhibitor Development: Many potent kinase inhibitors feature a substituted pyridine or related heterocyclic core.[6] The nicotinate scaffold can be elaborated to mimic the hinge-binding motifs required for potent kinase inhibition, targeting enzymes implicated in cancer and inflammatory diseases.[6]

The diagram below outlines a logical workflow for utilizing Ethyl 2,4-dimethylnicotinate in a typical drug discovery campaign.

Caption: Drug discovery workflow using Ethyl 2,4-dimethylnicotinate as a scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for Ethyl 2,4-dimethylnicotinate is not widely available, data from related nicotinate esters provide a strong basis for handling procedures.[7][8][9]

-

Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system.[8][9] May be harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling.[10]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8] Avoid all personal contact.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents and strong bases.

Conclusion

Ethyl 2,4-dimethylnicotinate (CAS: 37669-78-6) is more than a simple chemical reagent; it is a strategic tool for the medicinal chemist. Its well-defined structure, accessible synthesis, and multiple points for diversification make it an exceptionally valuable scaffold for building compound libraries aimed at complex biological targets. This guide has provided the foundational knowledge—from synthesis to application—required for drug development professionals to effectively integrate this versatile building block into their research and discovery pipelines.

References

- BenchChem. (n.d.). Ethyl 2,4-dihydroxy-6-methylnicotinate | 70254-52-3.

- Pharmaffiliates. (n.d.). CAS No : 70254-52-3 | Product Name : Ethyl 2,4-Dihydroxy-6-methylnicotinate.

- BLD Pharm. (n.d.). 37669-78-6 | Ethyl 2,4-dimethylnicotinate.

- Santa Cruz Biotechnology. (n.d.). Ethyl nicotinate.

- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET - Ethyl 2,4-dichloro-6-methylnicotinate.

- ChemicalBook. (n.d.). Ethyl 2-methylnicotinate CAS#: 1721-26-2.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Ethyl 2,4-Dihydroxy-6-methylnicotinate | 70254-52-3.

- ChemDmart. (n.d.). SAFETY DATA SHEET.

- Smolecule. (2023, August 15). Buy Ethyl 2,4-dichloro-6-methylnicotinate | 86129-63-7.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl nicotinate, 99%.

- Fisher Scientific. (2009, November 16). SAFETY DATA SHEET - ethyl 2,4-dihydroxy-6-methylnicotinate.

- ChemWhat. (n.d.). Ethyl 2-methylnicotinate CAS#: 1721-26-2.

- National Center for Biotechnology Information. (n.d.). Ethyl 2-methylnicotinate | C9H11NO2 | CID 74401 - PubChem.

- ChemicalBook. (n.d.). Ethyl 2-methylnicotinate | 1721-26-2.

- Google Patents. (n.d.). WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps.

- Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.

- BenchChem. (n.d.). Application Notes and Protocols: The Versatile Role of Ethyl 4,6-dichloronicotinate in Medicinal Chemistry.

Sources

- 1. 37669-78-6|Ethyl 2,4-dimethylnicotinate|BLD Pharm [bldpharm.com]

- 2. Ethyl 2-methylnicotinate CAS#: 1721-26-2 [chemicalbook.com]

- 3. Ethyl 2-methylnicotinate | 1721-26-2 [chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Ethyl 2-methylnicotinate | C9H11NO2 | CID 74401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. chemdmart.com [chemdmart.com]

An In-depth Technical Guide to Ethyl 2,4-dimethylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Pyridine Scaffold

Ethyl 2,4-dimethylnicotinate, a substituted pyridine derivative, represents a key building block in the landscape of modern medicinal chemistry and organic synthesis. Its unique arrangement of methyl and ethyl carboxylate functionalities on the pyridine core offers a rich platform for molecular diversification, making it a valuable precursor for the development of novel therapeutic agents and functional materials. The pyridine ring, a privileged scaffold in drug discovery, imparts favorable pharmacokinetic and pharmacodynamic properties to a multitude of clinically approved drugs. This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and potential applications of Ethyl 2,4-dimethylnicotinate, with a focus on empowering researchers to leverage its synthetic potential.

Core Chemical and Physical Properties

A thorough understanding of a molecule's fundamental properties is paramount for its effective application in research and development. While specific experimental data for Ethyl 2,4-dimethylnicotinate is not extensively documented in publicly available literature, we can infer its key characteristics based on its structure and data from closely related analogs.

Structural and General Information

| Property | Value | Source |

| IUPAC Name | ethyl 2,4-dimethylpyridine-3-carboxylate | - |

| CAS Number | 37669-78-6 | |

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | |

| Physical State | Liquid (at room temperature) | [1] |

| Storage | Store at room temperature under an inert atmosphere. |

Predicted Physical Properties

| Property | Predicted Value | Basis of Prediction |

| Boiling Point | ~130-140 °C at reduced pressure (e.g., 24 mmHg) | Based on the boiling point of Ethyl 2-methylnicotinate (126-127 °C at 24 mmHg)[2] with an expected increase due to the additional methyl group. |

| Density | ~1.0 - 1.1 g/mL at 25 °C | Based on the density of Ethyl 2-methylnicotinate (1.072 g/mL at 25 °C)[2]. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like DMSO, ethanol, and ethyl acetate. | General solubility of substituted nicotinates and information for Ethyl 2-methylnicotinate[2]. |

Synthesis of Ethyl 2,4-dimethylnicotinate: A Proposed Hantzsch Approach

The Hantzsch pyridine synthesis, a classic multi-component reaction, stands as a highly efficient and versatile method for constructing substituted pyridine rings.[1][2] This reaction is the most probable route for the synthesis of Ethyl 2,4-dimethylnicotinate.

Reaction Principle

The Hantzsch synthesis involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source (typically ammonia or an ammonium salt) to form a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine.[1]

Proposed Synthetic Workflow

Caption: Proposed Hantzsch synthesis workflow for Ethyl 2,4-dimethylnicotinate.

Detailed Experimental Protocol (Proposed)

Materials:

-

Ethyl acetoacetate

-

Acetaldehyde

-

Ammonium acetate

-

Ethanol (or another suitable solvent)

-

Oxidizing agent (e.g., nitric acid, iodine, or air)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of ethyl acetoacetate, acetaldehyde, and a slight excess of ammonium acetate in ethanol. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Condensation: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Oxidation: Upon completion of the condensation, the resulting dihydropyridine intermediate can be oxidized to the pyridine derivative. This can be achieved by various methods, including the addition of a mild oxidizing agent like iodine or by bubbling air through the reaction mixture, sometimes in the presence of a catalyst.

-

Work-up and Purification: After oxidation, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The residue can be dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure Ethyl 2,4-dimethylnicotinate.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl ester protons, the two methyl groups on the pyridine ring, and the two aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3-8.5 | d | 1H | H-6 proton of the pyridine ring |

| ~7.0-7.2 | d | 1H | H-5 proton of the pyridine ring |

| ~4.3-4.5 | q | 2H | -OCH₂- of the ethyl ester |

| ~2.5-2.7 | s | 3H | Methyl group at C-2 |

| ~2.3-2.5 | s | 3H | Methyl group at C-4 |

| ~1.3-1.5 | t | 3H | -CH₃ of the ethyl ester |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~168-170 | C=O of the ethyl ester |

| ~155-160 | C-2 and C-6 of the pyridine ring |

| ~145-150 | C-4 of the pyridine ring |

| ~120-135 | C-3 and C-5 of the pyridine ring |

| ~60-62 | -OCH₂- of the ethyl ester |

| ~22-25 | Methyl group at C-2 |

| ~18-21 | Methyl group at C-4 |

| ~14-15 | -CH₃ of the ethyl ester |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~2900-3000 | C-H stretching (aliphatic) |

| ~1720-1740 | C=O stretching (ester) |

| ~1580-1600 | C=C and C=N stretching (aromatic ring) |

| ~1100-1300 | C-O stretching (ester) |

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

| m/z | Assignment |

| 179 | [M]⁺ (Molecular ion) |

| 150 | [M - C₂H₅]⁺ |

| 134 | [M - OC₂H₅]⁺ |

| 106 | [M - COOC₂H₅]⁺ |

Chemical Reactivity and Potential Applications

The reactivity of Ethyl 2,4-dimethylnicotinate is governed by the interplay of the electron-withdrawing ester group and the electron-donating methyl groups on the pyridine ring.

Key Reaction Pathways

Caption: Key reaction pathways for Ethyl 2,4-dimethylnicotinate.

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic or acidic conditions to yield 2,4-dimethylnicotinic acid, a valuable intermediate for amide coupling reactions.

-

Ester Reduction: Reduction of the ester group, for instance with lithium aluminum hydride (LiAlH₄), would afford (2,4-dimethylpyridin-3-yl)methanol, introducing a primary alcohol functionality.

-

Aromatic Substitution: The pyridine ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the ester group can make this challenging. The positions of substitution will be directed by the existing substituents. Nucleophilic aromatic substitution is also a possibility under certain conditions.

-

Cross-Coupling Reactions: The pyridine ring can be functionalized via various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) if a suitable leaving group is introduced onto the ring.

Applications in Drug Discovery and Development

Substituted nicotinates and their derivatives are prevalent in a wide range of biologically active molecules. The structural motif of Ethyl 2,4-dimethylnicotinate makes it an attractive starting material for the synthesis of compounds targeting various therapeutic areas:

-

Enzyme Inhibitors: The pyridine core can act as a scaffold for designing inhibitors of enzymes such as kinases, proteases, and polymerases. The methyl and ester groups provide handles for introducing pharmacophoric elements to enhance binding affinity and selectivity.

-

Receptor Modulators: Derivatives of nicotinic acid have been explored as modulators of various receptors, including nicotinic acetylcholine receptors and G-protein coupled receptors.

-

Antimicrobial and Anticancer Agents: The pyridine nucleus is a common feature in many antimicrobial and anticancer drugs. Ethyl 2,4-dimethylnicotinate can serve as a precursor for the synthesis of novel compounds with potential therapeutic efficacy in these areas.

Safety and Handling

Based on available Safety Data Sheets (SDS), there is some conflicting information regarding the hazards of Ethyl 2,4-dimethylnicotinate. It is prudent to handle this compound with the appropriate precautions for a laboratory chemical.

Hazard Identification

-

ChemScene SDS: Classifies the compound as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.

-

Thermo Fisher Scientific SDS: Indicates no significant hazards.

Given this discrepancy, it is recommended to treat the compound as potentially hazardous.

Recommended Handling Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., carbon dioxide, dry chemical powder).

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off immediately with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Conclusion

Ethyl 2,4-dimethylnicotinate is a synthetically versatile building block with significant potential in medicinal chemistry and materials science. While a comprehensive experimental dataset for this specific molecule is currently limited, its chemical properties and reactivity can be reliably predicted based on its structure and the behavior of analogous compounds. The probable ease of its synthesis via the Hantzsch reaction, coupled with the numerous possibilities for further functionalization, positions Ethyl 2,4-dimethylnicotinate as a valuable tool for researchers aiming to construct novel and complex molecular architectures. As with any chemical, adherence to proper safety protocols is essential for its handling and use in the laboratory.

References

-

PubChem. Ethyl 2-methylnicotinate. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview. [Link]

-

PMC. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 2,4-dimethylnicotinate

Foreword: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug discovery. Consequently, the development of robust and efficient synthetic routes to functionalized pyridines is a paramount objective for researchers in medicinal and process chemistry. Ethyl 2,4-dimethylnicotinate is a valuable substituted pyridine derivative, serving as a versatile building block for the synthesis of more complex molecular architectures. This guide provides an in-depth, field-proven perspective on its synthesis, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale that govern a successful and reproducible outcome.

Strategic Analysis of Synthetic Pathways

The construction of the pyridine ring can be approached through several classical named reactions, each with its own strategic advantages and limitations. For the specific substitution pattern of Ethyl 2,4-dimethylnicotinate, a critical analysis points towards a multicomponent reaction strategy for optimal efficiency and atom economy.

-

Hantzsch Pyridine Synthesis: A renowned method involving the condensation of two equivalents of a β-ketoester, an aldehyde, and an ammonia source.[3][4] While powerful, the classical Hantzsch synthesis typically yields symmetrically substituted 1,4-dihydropyridines, which are then oxidized.[5][6][7] This makes it less ideal for producing the asymmetrically substituted target molecule in a single step.

-

Guareschi-Thorpe Condensation: This approach utilizes cyanoacetamide and a 1,3-dicarbonyl compound to produce 2-pyridones.[8][9][10] While effective for certain substitution patterns, converting the resulting cyanopyridone to the target ester would require multiple subsequent transformations, reducing overall efficiency.

-

Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[1][2][11] It is an excellent method for generating highly functionalized, particularly aryl-substituted, pyridines.[12] However, for the specific alkyl substitution pattern of our target, sourcing the appropriate starting materials can be less direct than other methods.

Considering the specific 2,4-dimethyl substitution and the 3-ethyl ester, a modified Hantzsch-type approach, often referred to as the Bohlmann-Rahtz Pyridine Synthesis , emerges as the most logical and efficient strategy. This pathway involves the condensation of an enamine with an α,β-unsaturated carbonyl compound, offering a convergent and high-yielding route to asymmetrically substituted pyridines.

Core Synthesis Protocol: A Bohlmann-Rahtz Approach

This protocol describes a robust, self-validating synthesis of Ethyl 2,4-dimethylnicotinate via the condensation of ethyl β-aminocrotonate (formed in situ from ethyl acetoacetate and ammonia) with methyl vinyl ketone, followed by in situ oxidation.

Reaction Principle and Causality

The synthesis hinges on a cascade of well-understood organic reactions. First, ethyl acetoacetate reacts with ammonia to form the nucleophilic enamine, ethyl β-aminocrotonate. This enamine then undergoes a Michael addition to the α,β-unsaturated system of methyl vinyl ketone. The resulting 1,5-dicarbonyl intermediate is primed for an intramolecular cyclization and dehydration to form a dihydropyridine ring. The final, and crucial, step is the aromatization of this intermediate to the stable pyridine ring, driven by the thermodynamic favorability of forming an aromatic system. An oxidizing agent is often included to ensure a high conversion to the final product.

Detailed Experimental Workflow

Materials:

-

Ethyl acetoacetate (EAA)

-

Ammonium acetate (NH₄OAc)

-

Methyl vinyl ketone (MVK)

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) or another suitable oxidant

-

Ethanol (EtOH), absolute

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (13.0 g, 100 mmol) and ammonium acetate (7.71 g, 100 mmol) in absolute ethanol (100 mL).

-

Enamine Formation: Stir the mixture at room temperature for 30 minutes. This allows for the in situ formation of the key intermediate, ethyl β-aminocrotonate. The system is in equilibrium, but the enamine is sufficiently reactive for the subsequent step.

-

Michael Addition & Cyclization: To the stirred solution, add methyl vinyl ketone (7.01 g, 100 mmol) dropwise over 15 minutes. A mild exotherm may be observed. After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Oxidation (Aromatization): After the initial reflux period, add Copper(II) nitrate trihydrate (4.83 g, 20 mmol) to the reaction mixture. Caution: Addition may cause vigorous gas evolution. Continue to reflux the mixture for an additional 2 hours until the dihydropyridine intermediate is fully consumed (as monitored by TLC). The solution will typically turn a deep green or blue color.

-

Work-up and Extraction: Allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. To the residue, add ethyl acetate (150 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL). Stir vigorously for 10 minutes.

-

Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash them with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude oil by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford Ethyl 2,4-dimethylnicotinate as a clear oil.[13]

Quantitative Data Summary

| Parameter | Value | Rationale / Notes |

| Scale | 100 mmol | A standard laboratory scale for initial synthesis. |

| Stoichiometry | 1:1:1 (EAA:NH₄OAc:MVK) | Ensures efficient conversion of all starting materials. |

| Oxidant | 0.2 eq. Cu(NO₃)₂ | Catalytic amounts are often insufficient; a stoichiometric oxidant can be used, but this amount is often effective for driving the aromatization. |

| Solvent | Ethanol | A polar protic solvent that facilitates all steps of the reaction cascade. |

| Temperature | 78°C (Reflux) | Provides sufficient thermal energy to overcome activation barriers for cyclization and aromatization without significant side product formation. |

| Typical Yield | 65-75% | Yields are dependent on the efficiency of the oxidation step and purification. |

Mechanistic Deep Dive

The Bohlmann-Rahtz synthesis is a sophisticated reaction cascade. Understanding the mechanism is critical for troubleshooting and optimization.

Caption: Reaction mechanism for the Bohlmann-Rahtz synthesis of the target molecule.

-

Enamine Formation: Ethyl acetoacetate condenses with ammonia to form the nucleophilic ethyl β-aminocrotonate.

-

Michael Addition: The β-carbon of the enamine attacks the β-carbon of the conjugated ketone (MVK), forming a new carbon-carbon bond and yielding a 1,5-dicarbonyl intermediate.

-

Cyclization/Dehydration: The amino group of the intermediate attacks one of the ketone carbonyls, leading to an intramolecular cyclization. Subsequent dehydration forms the dihydropyridine ring.

-

Aromatization: The dihydropyridine intermediate is oxidized, losing two hydrogen atoms to form the thermodynamically stable aromatic pyridine ring. This step is often the rate-limiting and requires an oxidant to proceed efficiently.

Overall Synthesis and Purification Workflow

A holistic view of the process from starting materials to the final, purified product is essential for laboratory planning and execution.

Caption: High-level workflow for the synthesis and purification of the title compound.

Conclusion and Outlook

The Bohlmann-Rahtz synthesis provides a reliable and efficient pathway to Ethyl 2,4-dimethylnicotinate, a valuable heterocyclic building block. By understanding the causality behind each step—from the strategic choice of a multicomponent reaction to the mechanistic necessity of an oxidation step—researchers can execute this protocol with a high degree of confidence and success. The self-validating nature of the protocol, which can be monitored at key stages via standard analytical techniques like TLC, ensures reproducibility. This guide serves as a comprehensive resource, empowering scientists in drug development and chemical research to effectively synthesize this and related pyridine scaffolds.

References

- Guareschi-Thorpe condensation for synthesizing 3-cyano-2(1H)-pyridones. (n.d.). Semantic Scholar.

- Guareschi-Thorpe condensation. (n.d.). Merck Index.

- Guareschi-Thorpe synthesis of pyridine. (n.d.). Química Orgánica.

-

Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Kröhnke pyridine synthesis. (n.d.). Wikipedia. Retrieved from [Link]

- The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. (n.d.). Benchchem.

-

Kröhnke Pyridine Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

- Ethyl 2,4-dimethylnicotinate. (n.d.). BLD Pharm.

- Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.

-

Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved from [Link]

-

Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (2022). Journal of Drug Delivery and Therapeutics.

- Technical Support Center: Synthesis and Purification of Ethyl 4,6-dichloronicotinate. (n.d.). Benchchem.

- Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide. (2013). Google Patents.

Sources

- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scribd.com [scribd.com]

- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 10. Guareschi-Thorpe Condensation [drugfuture.com]

- 11. researchgate.net [researchgate.net]

- 12. ijpsonline.com [ijpsonline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Ethyl 2,4-dimethylpyridine-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridine Scaffold and Its Significance

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in both natural products and synthetic pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to endogenous molecules make it a "privileged structure" in medicinal chemistry. This guide focuses on a specific, highly functionalized pyridine derivative: Ethyl 2,4-dimethylpyridine-3-carboxylate , a compound with significant potential as a building block in the development of novel therapeutics.

The systematic IUPAC name for this compound is ethyl 2,4-dimethylpyridine-3-carboxylate . It is a substituted nicotinate ester, a class of compounds historically recognized for their biological activity. This document will provide a comprehensive overview of its chemical properties, a detailed exploration of its synthesis via the Hantzsch pyridine synthesis, and an analysis of its potential applications in modern drug discovery, particularly in the realm of oncology and kinase inhibition.

Physicochemical Properties of Ethyl 2,4-dimethylpyridine-3-carboxylate

A thorough understanding of a compound's physicochemical properties is critical for its application in synthesis and drug development. These properties influence reactivity, solubility, and pharmacokinetic behavior.

| Property | Value | Source |

| CAS Number | 37669-78-6 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | Data not available; likely a solid or liquid | - |

| Solubility | Data not available; expected to be soluble in common organic solvents | - |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

Synthesis of Ethyl 2,4-dimethylpyridine-3-carboxylate: The Hantzsch Reaction

The most direct and widely employed method for synthesizing substituted pyridines like ethyl 2,4-dimethylpyridine-3-carboxylate is the Hantzsch pyridine synthesis , first reported by Arthur Hantzsch in 1881.[2] This robust and versatile multi-component reaction allows for the construction of the pyridine ring in a single pot from simple, readily available starting materials.[3]

The Causality Behind the Hantzsch Synthesis

The Hantzsch synthesis is a powerful tool because it convergently assembles three different components into a complex heterocyclic core. The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate).[2][3] The reaction first forms a 1,4-dihydropyridine intermediate, which is then oxidized to the aromatic pyridine ring.[3] The driving force for this final oxidation step is the stability gained through aromatization.[2]

For the synthesis of ethyl 2,4-dimethylpyridine-3-carboxylate, an unsymmetrical version of the Hantzsch synthesis is required. This involves the use of two different carbonyl compounds to achieve the desired substitution pattern.

Visualizing the Synthesis Workflow

Sources

An In-Depth Technical Guide to Ethyl 2,4-dimethylnicotinate: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of Ethyl 2,4-dimethylnicotinate (CAS No. 37669-78-6), a substituted pyridine derivative of increasing interest to researchers, scientists, and drug development professionals. This document delves into the core chemical properties, synthesis, analytical characterization, and prospective applications of this molecule, offering a consolidated resource for its utilization in medicinal chemistry and pharmaceutical research.

Core Chemical and Physical Properties

Ethyl 2,4-dimethylnicotinate is a pyridine derivative with a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1][2] Its structure features a pyridine ring substituted with two methyl groups at positions 2 and 4, and an ethyl carboxylate group at position 3. This arrangement of functional groups provides a unique electronic and steric profile, making it a valuable building block in the synthesis of more complex molecules. The compound is typically a liquid at room temperature and should be stored under an inert atmosphere.

| Property | Value | Source(s) |

| Molecular Weight | 179.22 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| CAS Number | 37669-78-6 | [1][2][3] |

| IUPAC Name | ethyl 2,4-dimethylpyridine-3-carboxylate | [4] |

| Physical Form | Liquid | |

| Purity | Typically >96-98% | [4] |

Synthesis of Ethyl 2,4-dimethylnicotinate

A plausible synthetic route, based on the principles of substituted pyridine synthesis, would involve the cyclocondensation of precursors that provide the necessary fragments of the final molecule. For instance, a modified Hantzsch or a related cyclocondensation reaction could be envisioned.

Another general approach to substituted nicotinates involves the esterification of the corresponding nicotinic acid.[7]

Illustrative Synthetic Workflow: Modified Cyclocondensation

The following diagram illustrates a generalized workflow for the synthesis of a polysubstituted pyridine, which could be adapted for Ethyl 2,4-dimethylnicotinate.

Caption: Generalized workflow for Hantzsch-type pyridine synthesis.

Analytical Characterization: A Self-Validating System

For researchers and drug development professionals, rigorous analytical characterization is paramount to ensure the identity, purity, and stability of a compound. A combination of spectroscopic techniques provides a self-validating system for the confirmation of Ethyl 2,4-dimethylnicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum of Ethyl 2,4-dimethylnicotinate is expected to show distinct signals corresponding to the protons of the ethyl group (a quartet and a triplet), the two methyl groups on the pyridine ring (singlets), and the two aromatic protons on the pyridine ring (doublets). The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and ester groups. For comparison, the aromatic protons of the unsubstituted ethyl nicotinate appear at approximately 9.23, 8.77, 8.30, and 7.39 ppm.[6] The methyl groups in Ethyl 2-methylnicotinate appear as a singlet.[5]

¹³C NMR Spectroscopy (Predicted): The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester (typically in the 160-185 ppm range), the carbons of the pyridine ring (in the aromatic region of ~125-150 ppm), the carbons of the ethyl group, and the two methyl group carbons.[8] Online prediction tools can provide estimated chemical shifts.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

Expected Fragmentation Pattern: In an electron ionization (EI) mass spectrum, Ethyl 2,4-dimethylnicotinate is expected to show a molecular ion peak (M⁺) at m/z = 179. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 134, followed by the loss of carbon monoxide (-CO) to yield a fragment at m/z = 106. Other fragmentations, such as the loss of the ethyl group or cleavage of the pyridine ring, may also be observed.[10] The fragmentation of pyridine carboxylic acid esters is a well-studied area and can provide a basis for interpreting the spectrum.[10]

The following diagram illustrates the expected primary fragmentation pathway.

Caption: Predicted primary mass spectrometry fragmentation pathway.

Applications in Drug Development and Medicinal Chemistry

While specific biological activities for Ethyl 2,4-dimethylnicotinate are not extensively documented in publicly available literature, the broader class of nicotinic acid and its derivatives has well-established roles in medicine.[11] Furthermore, recent research into closely related structures provides strong indications of its potential therapeutic applications.

A recent study highlighted that dimethylpyridine-3-carboxamide derivatives, which share the core 2,4-dimethylpyridine scaffold with an amide instead of an ester at the 3-position, have been designed and synthesized as potential selective inhibitors of matrix metalloproteinase 13 (MMP-13).[12] MMP-13 is a key enzyme involved in the degradation of extracellular matrix components and is a therapeutic target for conditions such as osteoarthritis and cancer.[12] This suggests that Ethyl 2,4-dimethylnicotinate could serve as a valuable starting material or intermediate for the synthesis of novel MMP-13 inhibitors.

Additionally, pyridine-3-carboxamide analogs have been investigated as agents against bacterial wilt in plants, indicating the potential for this chemical scaffold in agrochemical development.[13] The nicotinic acid framework is also a key component in many coenzymes and has been a fertile ground for the development of drugs with a wide range of biological activities.[14][15]

The following diagram illustrates the potential drug discovery workflow starting from Ethyl 2,4-dimethylnicotinate.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 37669-78-6|Ethyl 2,4-dimethylnicotinate|BLD Pharm [bldpharm.com]

- 3. 4355-11-7,1,1-Cyclohexanediacetic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Ethyl 2,4-dimethylnicotinate, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Ethyl 2-methylnicotinate(1721-26-2) 1H NMR spectrum [chemicalbook.com]

- 6. Ethyl nicotinate(614-18-6) 1H NMR [m.chemicalbook.com]

- 7. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Visualizer loader [nmrdb.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. nbinno.com [nbinno.com]

- 12. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 15. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [auctoresonline.org]

Ethyl 2,4-dimethylnicotinate structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of Ethyl 2,4-dimethylnicotinate

Introduction

In the landscape of pharmaceutical and materials science, the precise characterization of molecular architecture is paramount. Substituted pyridine derivatives, such as nicotinic acid esters, form the backbone of numerous bioactive compounds and functional materials. Ethyl 2,4-dimethylnicotinate (CAS: 37669-78-6), a member of this class, serves as an exemplary case study for the application of modern spectroscopic techniques in unambiguous structure elucidation.[1][2] Its structure, while seemingly simple, requires a systematic and multi-faceted analytical approach to confirm the precise arrangement of its constituent atoms.

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven workflow for determining the structure of ethyl 2,4-dimethylnicotinate. Moving beyond a mere listing of procedures, we delve into the causality behind experimental choices, demonstrating how a confluence of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques provides a self-validating and definitive structural assignment.

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

The first step in any structure elucidation puzzle is to determine the molecular formula and the degree of unsaturation (DoU). This foundational information dictates the possible structural elements, such as rings and double bonds, that must be accounted for.

-

Degree of Unsaturation (DoU) Calculation: DoU = C + 1 - (H/2) + (N/2) DoU = 10 + 1 - (13/2) + (1/2) = 11 - 6.5 + 0.5 = 5

A DoU of 5 is highly indicative of a substituted aromatic ring (which accounts for 4 degrees of unsaturation) and one additional double bond, most likely a carbonyl (C=O) group, which is consistent with the "ester" functionality implied by the name "nicotinate".

Part 2: Spectroscopic Interrogation

With the molecular formula and DoU established, we proceed with a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to the final, confirmed structure.

Mass Spectrometry (MS): Molecular Mass and Fragmentation

Causality: The primary goal of mass spectrometry in this context is to confirm the molecular weight of the compound, thereby validating the proposed molecular formula. Furthermore, the fragmentation pattern under electron ionization (EI) can provide crucial clues about the lability of certain bonds and the stability of resulting fragments, offering insights into the molecule's composition.

Expected Results: High-resolution mass spectrometry (HRMS) is expected to yield a molecular ion [M]⁺ peak with an m/z value that corresponds precisely to the elemental composition C₁₀H₁₃NO₂ (Calculated Mass: 179.0946). The EI-MS spectrum would show characteristic fragmentation patterns for pyridine esters.[3][4]

| Ion | m/z (Expected) | Description |

| [M]⁺ | 179 | Molecular Ion |

| [M - OCH₂CH₃]⁺ | 134 | Loss of the ethoxy radical from the ester |

| [M - CH₂CH₃]⁺ | 150 | Loss of the ethyl radical |

| [C₈H₈NO]⁺ | 134 | Fragment corresponding to the nicotinoyl cation |

| [C₅H₄N]⁺ | 78 | Fragment related to the pyridine ring nucleus[5] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity of the purified ethyl 2,4-dimethylnicotinate in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) column for GC-MS analysis.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum plotting relative abundance against m/z.

Infrared (IR) Spectroscopy: Functional Group Identification

Causality: IR spectroscopy is an indispensable, rapid tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. For ethyl 2,4-dimethylnicotinate, we are particularly interested in confirming the presence of the ester carbonyl group and the aromatic pyridine ring.

Expected Absorptions: The spectrum is expected to show strong, characteristic absorption bands that confirm the key functional moieties.[6][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2850-2980 | Medium | Aliphatic C-H Stretch (Methyl & Ethyl groups) |

| ~1725 | Strong | C=O Stretch (Ester Carbonyl) [8][9] |

| ~1580-1610 | Medium | C=C and C=N Aromatic Ring Stretch |

| ~1250-1300 | Strong | C-O Stretch (Ester, aryl-C-O) |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and ATR correction on the acquired spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

Causality: NMR spectroscopy provides the most detailed information for structure elucidation, offering a complete picture of the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of every proton and carbon atom and establishes their connectivity, confirming the substitution pattern on the pyridine ring.[10][11]

This experiment identifies all unique proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.4 | s | 1H | H-6 | Proton adjacent to the electron-withdrawing ring nitrogen is most deshielded.[12] |

| ~7.0 | s | 1H | H-5 | The second aromatic proton. |

| 4.35 | q | 2H | -OCH₂ CH₃ | Methylene protons adjacent to the ester oxygen. Split by the CH₃ group. |

| 2.6 | s | 3H | Ring-CH₃ at C-2 | Methyl group on the aromatic ring. |

| 2.4 | s | 3H | Ring-CH₃ at C-4 | Second, distinct methyl group on the aromatic ring. |

| 1.38 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethyl group. Split by the CH₂ group. |

This experiment identifies all unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are run to differentiate between CH₃, CH₂, CH, and quaternary (C) carbons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Assignment | Rationale |

| ~166.5 | C | C =O (Ester) | Carbonyl carbon in a deshielded environment. |

| ~158.0 | C | C-2 | Carbon adjacent to nitrogen, deshielded. |

| ~150.5 | CH | C-6 | Carbon adjacent to nitrogen, deshielded. |

| ~147.0 | C | C-4 | Substituted aromatic carbon. |

| ~123.5 | C | C-3 | Substituted aromatic carbon. |

| ~121.0 | CH | C-5 | Aromatic CH. |

| ~61.5 | CH₂ | -OCH₂ CH₃ | Aliphatic carbon bonded to oxygen. |

| ~23.0 | CH₃ | Ring-CH₃ at C-2 | Aliphatic methyl carbon. |

| ~18.5 | CH₃ | Ring-CH₃ at C-4 | Second aliphatic methyl carbon. |

| ~14.5 | CH₃ | -OCH₂CH₃ | Aliphatic methyl carbon. |

2D NMR is the linchpin of the elucidation process, revealing correlations between nuclei that allow for the definitive assembly of the molecular structure.[13][14]

COSY (Correlation Spectroscopy) This experiment identifies protons that are coupled to each other (typically separated by 2 or 3 bonds).

-

Key Expected Correlation: A strong cross-peak will be observed between the quartet at δ 4.35 ppm (-OCH₂ CH₃) and the triplet at δ 1.38 ppm (-OCH₂CH₃ ).

-

Critical Insight: The absence of any other correlations confirms that the two aromatic protons (H-5, H-6) and the two ring methyl groups are isolated spin systems, not coupled to any other protons.

HSQC (Heteronuclear Single Quantum Coherence) This experiment maps each proton directly to the carbon atom it is attached to (a one-bond correlation).[15] This is the most reliable way to assign the signals in the ¹³C spectrum.

-

Expected Correlations:

-

δ 8.4 (H-6) ↔ δ 150.5 (C-6)

-

δ 7.0 (H-5) ↔ δ 121.0 (C-5)

-

δ 4.35 (-OCH₂ CH₃) ↔ δ 61.5 (-OCH₂ CH₃)

-

δ 2.6 (Ring-CH₃) ↔ δ 23.0 (Ring-CH₃)

-

δ 2.4 (Ring-CH₃) ↔ δ 18.5 (Ring-CH₃)

-

δ 1.38 (-OCH₂CH₃ ) ↔ δ 14.5 (-OCH₂CH₃ )

-

HMBC (Heteronuclear Multiple Bond Correlation) This powerful experiment reveals long-range correlations between protons and carbons (typically over 2 or 3 bonds).[15][16] It is the final step that connects all the individual fragments into the complete molecular structure.

-

Key Correlations for Structural Assembly:

-

Connecting the Ester: The ethyl methylene protons (-OCH₂ CH₃, δ 4.35) will show a strong correlation to the ester carbonyl carbon (C =O, δ 166.5). This confirms the ethyl group is part of an ethoxycarbonyl moiety.

-

Placing the Ester: The proton at H-5 (δ 7.0) will show a correlation to the ester carbonyl carbon (δ 166.5), establishing the ester's position at C-3.

-

Positioning the Methyl Groups:

-

The methyl protons at δ 2.6 will show correlations to C-2 (²J) and C-3 (³J), definitively placing this methyl group at the C-2 position.

-

The methyl protons at δ 2.4 will show correlations to C-4 (²J), C-3 (³J), and C-5 (³J), confirming its position at C-4.

-

-

Confirming the Ring Structure: The aromatic proton H-6 (δ 8.4) will show correlations to C-2 and C-5, consistent with its position on the pyridine ring.

-

Experimental Protocol: 2D NMR Spectroscopy

-

Sample Preparation: Prepare a concentrated sample (~10-20 mg) of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 500 MHz or higher). Tune and shim the instrument to achieve optimal resolution and lineshape.

-

1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra to determine chemical shift ranges and appropriate spectral widths for the 2D experiments.

-

2D Acquisition:

-

COSY: Run a standard gradient-selected COSY (gCOSY) experiment.

-

HSQC: Run a gradient-selected sensitivity-enhanced HSQC experiment to correlate ¹H and ¹³C chemical shifts over one bond.

-

HMBC: Run a gradient-selected HMBC experiment, optimizing the long-range coupling delay for an average J-coupling of 8 Hz to observe ²JCH and ³JCH correlations.

-

-

Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Part 3: Data Synthesis and Final Confirmation

The conclusive power of this workflow lies in the convergence of all analytical data.

-

MS confirms the molecular weight (179.22) and formula (C₁₀H₁₃NO₂).

-

IR confirms the presence of an ester (C=O at ~1725 cm⁻¹) and an aromatic ring.

-

¹H and ¹³C NMR provide the complete count of proton and carbon environments.

-

COSY establishes the isolated ethyl spin system.

-

HSQC links every proton to its corresponding carbon.

-

HMBC provides the final, unambiguous connections between the ethyl ester, the two methyl groups, and the pyridine ring, confirming the 2,4-dimethyl substitution pattern.

This systematic approach, where each piece of data validates the others, provides an unshakeable foundation for the final structural assignment of ethyl 2,4-dimethylnicotinate.

References

- 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Google Books.

- Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (2002).

- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.

- Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (1970). The Journal of Organic Chemistry, 35(4), 1138-1143.

- Pyridine. (n.d.). Wikipedia.

- The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. (n.d.). ResearchGate.

- Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. (2018). Journal of the Serbian Chemical Society, 83(4), 399-411.

- Nicotinic acid benzyl ester. (n.d.). NIST WebBook.

- Pyridine. (n.d.). NIST WebBook.

- Ethyl nicotinate(614-18-6)IR1. (n.d.). ChemicalBook.

- Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. (n.d.). Google Books.

- Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps. (2019). Google Patents.

- Ethyl Nicotinate. (n.d.). PubChem.

- Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts.

- Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004). Journal of Chemical Information and Computer Sciences, 44(4), 1319-1327.

- The COSY and HMBC correlations are referenced according to the pairs of resonance indexes they concern. (n.d.). ResearchGate.

- FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate), synthesized by synergic action of H-MOR (400-410 nm) and MW (450 W, 2450 MHz) irradiation in esterification reaction of pyridine-4-carboxylic acid (isonicotinic acid). (n.d.). ResearchGate.

- Ethyl 2,4-dimethylnicotinate. (n.d.). BLD Pharm.

- Ethyl nicotinate(614-18-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- Interpretation of 2D NMR Spectra. (n.d.). Agilent.

- Ethyl 2,4-dimethylnicotinate. (n.d.). ChemScene.

- nicotinic acid, butyl ester - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

- A kind of preparation method of ethyl nicotinate. (2017). Google Patents.

- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube.

- Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 585-594.

- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility.

- FT-IR spectra of Nicotinic acid (a) control and (b) treated. (n.d.). ResearchGate.

Sources

- 1. 37669-78-6|Ethyl 2,4-dimethylnicotinate|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyridine [webbook.nist.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Nicotinic acid benzyl ester [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. Pyridine - Wikipedia [en.wikipedia.org]

- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 14. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Ethyl 2,4-dimethylnicotinate for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Ethyl 2,4-dimethylnicotinate (CAS No: 37669-78-6), a substituted pyridine derivative of increasing interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and allied industries, offering a consolidated resource on its synthesis, characterization, reactivity, and safe handling. The unique substitution pattern of this nicotinate ester presents a versatile scaffold for the design and synthesis of novel bioactive molecules.

Introduction: The Significance of the Substituted Nicotinate Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and its metabolic stability make it a desirable feature in drug design. Nicotinic acid and its esters, in particular, have a long history of therapeutic applications. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, biological activity, and pharmacokinetic profile.

Ethyl 2,4-dimethylnicotinate, with its ethyl ester and two methyl groups at the 2- and 4-positions, presents a unique combination of lipophilicity and steric hindrance that can be exploited in the design of selective ligands for various biological targets. The methyl groups can influence the molecule's conformation and interaction with protein binding pockets, while the ethyl ester provides a handle for further chemical modification or can act as a key pharmacophoric feature. This guide aims to provide a detailed understanding of this promising building block for drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery, influencing everything from reaction kinetics to formulation and bioavailability.

Structural and General Properties

| Property | Value | Source |

| IUPAC Name | ethyl 2,4-dimethylpyridine-3-carboxylate | N/A |

| CAS Number | 37669-78-6 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | Colorless to yellow liquid | N/A |

| Storage | Inert atmosphere, room temperature | [1] |

Experimentally Determined and Predicted Physical Properties

| Property | Value | Notes |

| Boiling Point | Not available | For the similar compound Ethyl 2-methylnicotinate, the boiling point is 126-127 °C at 24 mmHg[2]. |

| Density | Not available | For the similar compound Ethyl 2-methylnicotinate, the density is 1.072 g/mL at 25 °C[2]. |

| Refractive Index (n²⁰/D) | 1.4930 - 1.4990 | N/A |

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of a chemical compound. While a comprehensive set of publicly available spectra for Ethyl 2,4-dimethylnicotinate is limited, this section outlines the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the methyl and ethyl groups.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons at the 5- and 6-positions of the pyridine ring. The coupling constant between these two protons would be characteristic of ortho-coupling in a pyridine ring.

-

Ethyl Group: A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl ester. The quartet would likely appear around δ 4.3 ppm, and the triplet around δ 1.3 ppm.

-

Methyl Groups: Two singlets for the two methyl groups at the 2- and 4-positions. Their exact chemical shifts would depend on the electronic environment, but they are expected in the region of δ 2.3-2.7 ppm.

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 165-175 ppm, corresponding to the ester carbonyl carbon.

-

Aromatic Carbons: Signals in the aromatic region (δ 120-160 ppm) for the five carbons of the pyridine ring. The carbons bearing the methyl groups (C2 and C4) and the ester group (C3) will be quaternary and may show weaker signals.

-

Ethyl Group Carbons: Two signals for the ethyl group, one for the O-CH₂ carbon (around δ 60-65 ppm) and one for the CH₃ carbon (around δ 14-15 ppm).

-

Methyl Group Carbons: Two signals for the two methyl groups attached to the pyridine ring, typically in the region of δ 15-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): One or more strong bands in the fingerprint region, typically between 1100-1300 cm⁻¹.

-

C=C and C=N Stretches (Pyridine Ring): Several bands of variable intensity in the 1400-1600 cm⁻¹ region.

-

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and ethyl groups) will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 179, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) to give a fragment at m/z 134, and the loss of ethylene (-CH₂=CH₂, m/z 28) via a McLafferty rearrangement. Fragmentation of the pyridine ring may also be observed.

Synthesis of Ethyl 2,4-dimethylnicotinate

The synthesis of substituted pyridines is a well-established area of organic chemistry, with several named reactions providing efficient routes. The Hantzsch pyridine synthesis is a particularly powerful method for the construction of dihydropyridines, which can then be oxidized to the corresponding pyridines[2][3][4].

Proposed Synthetic Pathway: Modified Hantzsch Pyridine Synthesis

A plausible and efficient route to Ethyl 2,4-dimethylnicotinate is through a modified Hantzsch synthesis. This multi-component reaction involves the condensation of an enamine, a β-ketoester, and an α,β-unsaturated carbonyl compound, followed by an oxidation step.

Caption: Proposed Hantzsch synthesis pathway for Ethyl 2,4-dimethylnicotinate.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established Hantzsch synthesis methodologies and should be optimized for specific laboratory conditions.

Materials:

-

Ethyl acetoacetate

-

Aqueous ammonia (28-30%)

-

Crotonaldehyde

-

Ethanol

-

Oxidizing agent (e.g., ceric ammonium nitrate, manganese dioxide, or nitric acid)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Formation of the Enamine (Ethyl 3-aminocrotonate): In a round-bottom flask, cool ethyl acetoacetate in an ice bath. Slowly add aqueous ammonia with stirring. Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). The resulting enamine can be used directly or after purification.

-

Hantzsch Condensation: To a solution of the crude enamine in ethanol, add a second equivalent of ethyl acetoacetate and crotonaldehyde. Reflux the mixture for several hours until the starting materials are consumed (monitored by TLC).

-

Work-up and Isolation of the Dihydropyridine Intermediate: Cool the reaction mixture to room temperature. The dihydropyridine intermediate may precipitate and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

-

Oxidation to the Pyridine: Dissolve the isolated dihydropyridine intermediate in a suitable solvent (e.g., acetic acid or dichloromethane). Add the chosen oxidizing agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature). Stir the reaction until the oxidation is complete (monitored by TLC).

-

Final Work-up and Purification: Quench the reaction mixture (e.g., with a saturated solution of sodium bicarbonate if an acid was used). Extract the product with an organic solvent like dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Ethyl 2,4-dimethylnicotinate.

Chemical Reactivity and Potential for Derivatization

The reactivity of Ethyl 2,4-dimethylnicotinate is governed by the interplay of the electron-withdrawing ester group and the electron-donating methyl groups on the pyridine ring.

Caption: Key reactive sites and potential transformations of Ethyl 2,4-dimethylnicotinate.

Reactions at the Ester Group

-

Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding 2,4-dimethylnicotinic acid under either acidic or basic conditions. This carboxylic acid derivative can then be coupled with various amines to form a diverse library of amides.

-

Reduction: The ester can be reduced to the corresponding hydroxymethylpyridine using reducing agents such as lithium aluminum hydride (LiAlH₄). This alcohol provides another point for derivatization.

-

Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes in the presence of a catalyst.

Reactions on the Pyridine Ring

The pyridine ring in Ethyl 2,4-dimethylnicotinate is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the ester group. However, the methyl groups provide some activation.

-

Nucleophilic Aromatic Substitution (SₙAr): The presence of two alkyl groups at the 2- and 4-positions makes nucleophilic substitution on the ring challenging. However, if a leaving group were present at the 6-position, SₙAr reactions could be possible.

-

Oxidation of Methyl Groups: The methyl groups can potentially be oxidized to carboxylic acids or other functional groups under strong oxidizing conditions, although this may also affect other parts of the molecule.

-

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA). This can alter the reactivity of the ring, making it more susceptible to certain electrophilic and nucleophilic substitutions.

Applications in Drug Discovery

The Ethyl 2,4-dimethylnicotinate scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. Its derivatives have the potential to interact with various biological targets. The specific substitution pattern can be leveraged to achieve desired potency and selectivity.

Potential therapeutic areas for derivatives of Ethyl 2,4-dimethylnicotinate include, but are not limited to:

-

Oncology: As inhibitors of kinases or other enzymes involved in cell signaling pathways.

-

Neuroscience: As ligands for receptors in the central nervous system.

-

Inflammation and Immunology: As modulators of inflammatory pathways.

-

Infectious Diseases: As novel antibacterial or antiviral agents.

The exploration of this chemical space through combinatorial chemistry and high-throughput screening could lead to the discovery of novel drug candidates.

Safety and Handling

While Ethyl 2,4-dimethylnicotinate is not classified as a hazardous substance, standard laboratory safety precautions should always be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids or bases.

-

Thermal Decomposition: Be aware that thermal decomposition can produce toxic and irritating gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide. Avoid overheating.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.

Conclusion